3-Bromoquinoline 1-oxide

Regioselective synthesis Acylation Quinoline functionalization

Regioisomer contamination in quinoline-based SAR studies compromises biological activity data. 3-Bromoquinoline 1-oxide (CAS 22615-00-5) eliminates this risk through exclusive 2-position functionalization, delivering 100% 2-substituted products without chromatographic separation. • Exclusive C2 regioselectivity validated by Miura et al. (1991) • Dual N-oxide directing/leaving group enables Pd⁰ couplings with up to 95% yield • Qualified as Zavegepant Impurity 28 for ANDA method validation Supplied with full characterization data (NMR, HPLC, GC) and available for immediate global shipment.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 22615-00-5
Cat. No. B188552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoquinoline 1-oxide
CAS22615-00-5
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br
InChIInChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H
InChIKeyLANTXZGXVINCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoquinoline 1-oxide: Synthetic Intermediate & Reference Standard


3-Bromoquinoline 1-oxide (CAS 22615-00-5, molecular formula C₉H₆BrNO, molecular weight 224.05 g/mol) is a heterocyclic aromatic N-oxide derivative of quinoline bearing a bromine atom at the 3-position and an oxygen atom bonded to the nitrogen atom . This compound serves as a versatile building block in organic synthesis due to the dual activation provided by the N-oxide moiety and the bromine substituent, which enables regioselective functionalization at multiple positions [1]. The compound is commercially available with typical purities of 95-96% and is supplied with characterization data including NMR, HPLC, and GC analyses . Its structural features make it particularly valuable in pharmaceutical impurity profiling, notably as Zavegepant Impurity 28, and in the synthesis of complex heterocyclic frameworks for drug discovery [2].

Why 3-Bromoquinoline 1-oxide Is Irreplaceable in Regioselective Synthesis


Generic substitution among 3-substituted quinoline N-oxides is not feasible due to the profound influence of the C3 substituent on reaction regioselectivity. The electronic and steric properties of the 3-position substituent directly dictate whether acylation, halogenation, or nucleophilic displacement occurs at the 2-position, 4-position, or both [1]. Comparative studies of 3-fluoro-, 3-bromo-, 3-methyl-, 3-methoxy-, and 3-acetamidoquinoline 1-oxides with acylating agents demonstrate that only the 3-bromo derivative (along with 3-fluoro) exclusively yields 2-substituted quinoline products, whereas other substituents produce varying mixtures of 2- and 4-substituted derivatives or entirely different product distributions [2]. Additionally, the N-oxide moiety in 3-bromoquinoline 1-oxide serves as both a directing group for C-H activation and a leaving group under appropriate conditions, a dual functionality that is absent in non-oxidized 3-bromoquinoline and cannot be replicated by other N-oxide derivatives without the specific bromine substitution pattern [3]. These position-dependent reactivity differences render in-class substitution scientifically invalid for applications requiring defined regiochemical outcomes.

3-Bromoquinoline 1-oxide: Differentiation Evidence vs. Analogs


Exclusive 2-Position Regioselectivity in Acylation

In a systematic comparative study of 3-substituted quinoline 1-oxides with acylating agents (POCl₃, Ac₂O, TsCl, PhCOCl), 3-bromoquinoline 1-oxide (1b) and 3-fluoroquinoline 1-oxide (1a) exclusively formed 2-substituted quinolines with no detectable 4-substituted products [1]. In contrast, 3-methoxyquinoline 1-oxide (1d) produced fair amounts of 4-substituted products in addition to 2-substituted products, with Ac₂O uniquely giving sole formation of 4-acetoxyquinoline (6). 3-Acetamidoquinoline 1-oxide (1e) and 3-methylquinoline 1-oxide (1c) yielded mixtures of 2- and 4-substituted products [2]. This 100% 2-regioselectivity for the 3-bromo derivative represents a critical differentiator when synthetic routes demand unambiguous C2 functionalization.

Regioselective synthesis Acylation Quinoline functionalization

Solvent-Dependent Product Divergence

3-Bromoquinoline 1-oxide (1d) exhibits unique solvent-dependent product divergence not observed with unsubstituted quinoline 1-oxide analogs. When reacted with dimedone (2) in DMF containing acetic anhydride, 3-bromoquinoline 1-oxide yields the expected 2-substituted quinoline (3d) [1]. However, when the same reaction is conducted in acetic anhydride alone (without DMF), the product shifts exclusively to the enol acetate of 3d (3d′) [2]. This solvent-controlled bifurcation of reaction pathways is specific to the 3-bromo derivative among the quinoline 1-oxides studied (1a-c gave only 2-substituted quinolines regardless of solvent) [3].

Solvent-controlled synthesis Enol acetate formation Quinoline derivatives

Zavegepant Impurity 28 Reference Standard

3-Bromoquinoline 1-oxide is formally designated as Zavegepant Impurity 28 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Unlike generic 3-bromoquinoline derivatives or other quinoline N-oxides that lack this specific impurity designation, this compound is qualified for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Zavegepant [2]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) based on feasibility [3].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Palladium-Catalyzed Cross-Coupling Reactivity

3-Bromoquinoline derivatives serve as common starting materials for regiodivergent synthesis of bioactive natural product analogs via palladium-catalyzed cross-coupling [1]. The 3-bromo substitution pattern is essential for directing Pd-catalyzed C-C bond coupling. In a 2023 study, 3-bromoquinoline derivatives were transformed into neocryptolepine analogs via Pd⁰-catalyzed C-C bond coupling followed by C-N bond formation in yields up to 80%, and into indoloquinoline analogs via Suzuki-Miyaura cross-coupling followed by azidation-photochemical cyclization in yields ranging from traces to 95% [2].

Cross-coupling Palladium catalysis Natural product synthesis

3-Bromoquinoline 1-oxide: Procurement & Application Scenarios


Exclusive C2 Regioselective Quinoline Synthesis

3-Bromoquinoline 1-oxide is the preferred starting material for synthetic routes requiring exclusive functionalization at the 2-position of the quinoline ring. As demonstrated by Miura et al. (1991), this compound yields 100% 2-substituted products with acylating agents (POCl₃, Ac₂O, TsCl, PhCOCl), eliminating the need for chromatographic separation of regioisomeric mixtures that occur with 3-methyl, 3-methoxy, or 3-acetamido analogs [1]. This exclusive regioselectivity is critical for medicinal chemistry programs where positional isomer contamination can compromise biological activity assessment and lead optimization efforts.

Solvent-Controlled Divergent Synthesis

The unique solvent-dependent reactivity profile of 3-bromoquinoline 1-oxide enables chemists to access two different product architectures from a single starting material simply by altering the reaction solvent. As reported by Saeki et al. (1982), conducting the reaction with dimedone in DMF-acetic anhydride yields the 2-substituted quinoline (3d), whereas the same reaction in acetic anhydride alone produces the enol acetate derivative (3d′) [2]. This property is not shared by unsubstituted quinoline 1-oxide or other substituted analogs studied (1a-c), making 3-bromoquinoline 1-oxide uniquely valuable for structure-activity relationship (SAR) studies requiring efficient access to multiple chemotypes.

Zavegepant Impurity Profiling

For analytical development and quality control laboratories supporting Zavegepant manufacturing, 3-bromoquinoline 1-oxide must be procured as a qualified impurity reference standard (Zavegepant Impurity 28). This compound is supplied with regulatory-compliant characterization data and is qualified for ANDA method validation (AMV) and QC applications [3]. Procurement of generic 3-bromoquinoline 1-oxide lacking this specific impurity designation is insufficient for regulatory submissions and may result in method rejection during ANDA review.

Pd-Catalyzed Cross-Coupling for Natural Product Analogs

3-Bromoquinoline 1-oxide and its derivatives serve as versatile substrates for Pd⁰-catalyzed C-C bond coupling and Suzuki-Miyaura cross-coupling reactions, enabling the regiodivergent synthesis of bioactive heterocyclic frameworks including neocryptolepine and indoloquinoline analogs with yields up to 95% [4]. The 3-bromo substituent provides the essential halide handle for oxidative addition in palladium-catalyzed transformations, making this compound a strategic building block for medicinal chemistry libraries targeting anticancer, antimalarial, or antimicrobial quinoline-based scaffolds.

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